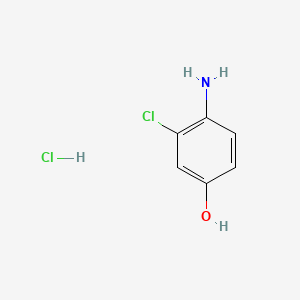

4-Amino-3-chlorophenol hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Reduction of Nitro Precursors

The reduction of nitro-containing precursors, such as 3-chloro-4-nitrophenol , is a widely employed method. This approach typically uses iron powder in acidic conditions to facilitate the conversion of nitro groups to amines.

Procedure and Conditions

In a representative synthesis, 3-chloro-4-nitrophenol (5.0 g, 28.8 mmol) is dissolved in ethanol (50 mL) at 26°C. Iron powder (9.6 g, 172.9 mmol) and acetic acid (10 mL) are added, and the mixture is stirred at 80°C for 16 hours. After cooling to 15°C, the solution is concentrated and purified via column chromatography, yielding 3.6 g (88%) of 4-amino-3-chlorophenol. The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid under cold conditions.

Key Advantages

- High yield : 88% under optimized conditions.

- Cost-effective reagents : Iron and acetic acid are inexpensive and readily available.

Diazotization-Coupled Reduction Using Sulfanilic Acid

A multi-step synthesis leveraging sulfanilic acid as the starting material has been developed for industrial-scale production. This method involves diazotization, coupling with m-chlorophenol, and subsequent reduction.

Microreactor-Enhanced Synthesis

The use of a multi-temperature-zone continuous-flow microchannel reactor (Figure 1) improves mass and heat transfer, addressing decomposition issues associated with unstable diazonium intermediates.

Stepwise Process

- Diazotization : Sulfanilic acid reacts with sodium nitrite and HCl at 0–10°C for 30–60 seconds, forming diazonium salt.

- Coupling : The diazonium salt couples with m-chlorophenol at 10–20°C for 20–45 seconds, yielding an azo compound.

- Reduction : The azo intermediate is reduced using zinc powder and ammonium formate, achieving a total yield of 82–83%.

Comparative Performance

| Parameter | Microreactor Method | Conventional Batch Method |

|---|---|---|

| Yield | 82–83% | 68.97% |

| Purity | 99.2% | 97.25% |

| Reaction Time | <2 hours | >7 hours |

| Scalability | High | Moderate |

This method’s efficiency stems from precise temperature control and reduced side reactions, making it superior to batch processes.

Direct Hydrochlorination of 4-Amino-3-Chlorophenol

The hydrochloride salt is commonly prepared by treating 4-amino-3-chlorophenol with hydrochloric acid.

Reaction Conditions

The free base is dissolved in a polar solvent (e.g., water or ethanol), and concentrated HCl is added dropwise at 0–5°C. The precipitate is filtered, washed with cold solvent, and dried under vacuum.

Industrial Considerations

- Purity control : Recrystallization from ethyl acetate/n-hexane mixtures ensures >99% purity.

- Safety : Exothermic reactions require stringent temperature monitoring to avoid decomposition.

Emerging Methodologies and Innovations

Recent patents highlight advancements in continuous-flow systems and green chemistry approaches :

- Catalytic hydrogenation : Palladium-on-carbon (Pd/C) catalysts enable nitro reductions under milder conditions, though costs remain prohibitive for large-scale use.

- Solvent-free syntheses : Mechanochemical methods reduce environmental impact but require further optimization for industrial adoption.

Challenges and Optimization Strategies

Common Issues

- Byproduct formation : Hydrolysis of chloro groups during reduction necessitates pH control.

- Diazonium stability : Microreactors mitigate decomposition by maintaining low temperatures and short residence times.

Process Optimization

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-3-chlorophenol hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Amines

Substitution: Various substituted phenols

Applications De Recherche Scientifique

4-Amino-3-chlorophenol hydrochloride is used in several scientific research fields:

Chemistry: As an intermediate in organic synthesis and in the preparation of various chemical compounds.

Biology: Used as a reagent in biochemical assays and studies.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 4-Amino-3-chlorophenol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes, altering their activity .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name: 4-Amino-3-chlorophenol hydrochloride

- Molecular Formula: C₆H₆ClNO·HCl

- Molecular Weight : 180.03 g/mol

- CAS Number : 52671-64-4

- Physical Properties : Melting point ranges from 254–256°C. It is a white to gray-brown crystalline powder, soluble in water .

Comparative Analysis with Similar Compounds

Structural Analogues and Positional Isomers

Key structural analogues include:

*Note: Molecular weights exclude HCl unless specified.

Toxicity Profiles

Nephrotoxicity in Renal Cortical Cells (In Vitro):

Chlorination Effects :

- Hydroxylation vs. Amination: Hydroxylated derivatives (e.g., 4-A3CP) exhibit higher toxicity than non-hydroxylated analogues like 4-chloroaniline, emphasizing the role of the hydroxyl group in promoting reactive metabolite formation .

Physicochemical and Functional Differences

- Solubility: 4-A3CP’s hydrochloride salt enhances water solubility compared to non-salt forms (e.g., 4-A2CP) .

- Reactivity: The para-aminophenol structure in 4-A3CP facilitates electrophilic substitution reactions, making it more reactive in synthesis than ortho-substituted isomers .

Activité Biologique

4-Amino-3-chlorophenol hydrochloride (CAS No. 52671-64-4) is an organic compound that has garnered attention due to its potential biological activities and applications in pharmaceuticals, particularly in the synthesis of anti-cancer drugs. This article provides a comprehensive overview of its biological activity, including pharmacological properties, toxicity profiles, and relevant research findings.

- Molecular Formula : C₆H₆ClNO·ClH

- Molecular Weight : 180.03 g/mol

- Purity : ≥98.0% (by HPLC)

Pharmacological Properties

- CYP Inhibition :

- Blood-Brain Barrier Permeability :

- Skin Permeation :

Toxicity and Safety Profile

This compound exhibits several hazardous properties:

- Acute Toxicity : Classified under acute toxicity category 4.

- Eye and Skin Irritation : Causes serious eye damage and skin irritation.

- Respiratory Irritation : May cause respiratory issues upon inhalation .

Synthesis and Application in Anti-Cancer Drugs

A notable study outlines a method for synthesizing this compound using a multi-temperature zone continuous flow microchannel reactor. This method enhances the efficiency of the synthesis process while minimizing byproducts and environmental impact . The synthesized compound has been linked to the development of anti-cancer agents such as lenvatinib and tivozanib.

Adsorption Studies

Research has also explored the adsorption characteristics of chlorophenols, including 4-amino-3-chlorophenol, on activated carbon surfaces. These studies indicate that modified activated carbons can effectively remove chlorophenols from aqueous solutions, highlighting the environmental implications of chlorophenol contamination and potential remediation strategies .

Data Table: Key Biological Activity Metrics

| Property | Value |

|---|---|

| BBB Permeant | Yes |

| CYP Enzyme Inhibition | CYP3A4 (Yes) |

| Log Kp (Skin Permeation) | -5.46 cm/s |

| Acute Toxicity Classification | Category 4 |

| Eye Irritation | Serious Eye Damage |

| Skin Irritation | Skin Corrosion |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 4-amino-3-chlorophenol hydrochloride?

- Methodological Answer :

- HPLC Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. A purity threshold of ≥98.0 area% is standard for research-grade material .

- Elemental Analysis : Total nitrogen content analysis (via Kjeldahl or CHNS-O) validates stoichiometric consistency. A minimum of 98.0% nitrogen purity is required .

- Spectroscopic Confirmation : FT-IR (amine N-H stretch: ~3300 cm⁻¹; phenolic O-H: ~3200 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.5–7.5 ppm; NH₂/OH signals at δ 4–5 ppm) confirm functional groups .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer :

- Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen) to prevent oxidation and hygroscopic degradation. Monitor for discoloration (white → gray/brown indicates decomposition) .

- Conduct stability studies using accelerated aging (40°C/75% RH for 6 months) to assess degradation pathways (e.g., hydrolysis of the hydrochloride salt or chlorophenol oxidation) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of particulate matter .

- Emergency Response : For skin contact, rinse immediately with water (≥15 min) and apply emollients. For eye exposure, use saline irrigation and consult medical evaluation .

- Waste Disposal : Neutralize with dilute NaOH before incineration to avoid releasing toxic chlorinated byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing this compound?

- Methodological Answer :

- Contradiction Example : Discrepancies in ¹³C NMR aromatic signals may arise from tautomerism (amine-phenol vs. zwitterionic forms).

- Resolution :

Perform variable-temperature NMR to observe dynamic equilibria.

Use X-ray crystallography to confirm solid-state structure .

Cross-validate with DFT computational modeling of electronic environments .

Q. What synthetic strategies optimize the yield of this compound while minimizing byproducts?

- Methodological Answer :

- Route 1 : Direct amination of 3-chloro-4-nitrophenol via catalytic hydrogenation (Pd/C, H₂, ethanol), followed by HCl salification. Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1) .

- Route 2 : Ullmann coupling of 3-chlorophenol with ammonia under CuI/L-proline catalysis. Optimize at 110°C for 24 hr (yield: ~75%) .

- Byproduct Mitigation : Use scavengers (e.g., activated charcoal) to remove unreacted nitro precursors or chlorinated dimers .

Q. How do pH and solvent polarity influence the stability of this compound in aqueous solutions?

- Methodological Answer :

- Stability Study Design :

Prepare buffered solutions (pH 2–10) and monitor degradation via UV-Vis (λ = 280 nm) over 72 hr.

Use LC-MS to identify degradation products (e.g., quinone derivatives at pH >7).

- Key Findings :

- Maximum stability at pH 4–6 (hydrochloride salt remains protonated).

- Avoid DMSO/water mixtures, which accelerate oxidative dimerization .

Q. What advanced techniques are used to profile impurities in this compound batches?

- Methodological Answer :

- LC-HRMS : Identify trace impurities (e.g., 4-amino-5-chlorophenol isomers) with mass accuracy <2 ppm.

- ICP-MS : Quantify heavy metal residues (e.g., Pd from catalytic synthesis) below 10 ppm .

- Phase-Contrast Microscopy : Detect crystalline polymorphs (e.g., hydrate vs. anhydrate forms) affecting solubility .

Propriétés

IUPAC Name |

4-amino-3-chlorophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO.ClH/c7-5-3-4(9)1-2-6(5)8;/h1-3,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJVQGMBFQGZPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80503908 | |

| Record name | 4-Amino-3-chlorophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52671-64-4 | |

| Record name | 4-Amino-3-chlorophenol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52671-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-chlorophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-amino-3-chloro-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.